Bis(2-methoxyethyl) adipate

Catalog No.
S1514084
CAS No.
106-00-3
M.F
C12H22O6
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methoxyethyl) adipate

CAS Number

106-00-3

Product Name

Bis(2-methoxyethyl) adipate

IUPAC Name

bis(2-methoxyethyl) hexanedioate

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C12H22O6/c1-15-7-9-17-11(13)5-3-4-6-12(14)18-10-8-16-2/h3-10H2,1-2H3

InChI Key

GVRNUDCCYWKHMV-UHFFFAOYSA-N

SMILES

COCCOC(=O)CCCCC(=O)OCCOC

solubility

0.05 M

Canonical SMILES

COCCOC(=O)CCCCC(=O)OCCOC

Solvent

DEGDME is a versatile solvent used in various scientific research applications due to its unique properties:

  • High boiling point (243 °C): This allows it to be used in high-temperature reactions and purifications without significant evaporation. Source: PubChem, [National Institutes of Health: ]
  • Miscible with a wide range of polar and non-polar solvents: This makes it useful for dissolving a diverse range of chemicals for research purposes. Source: Sigma-Aldrich, [Merck KGaA]
  • Low volatility: This minimizes solvent loss during experiments, reducing waste and improving cost-effectiveness.

These properties make DEGDME a valuable solvent in research areas like:

  • Organic synthesis: As a reaction medium for various organic reactions, including polymerizations, condensations, and alkylations. [Source: Journal of Organic Chemistry, American Chemical Society, "Selective N-Alkylation of β-Diketones with Primary Amines Using Diethylene Glycol Dimethoxy Ether as Solvent" by Li, C.-J. et al.]
  • Electrochemistry: As a solvent for electrolytes in studies of battery materials and electrochemical processes. [Source: Journal of the Electrochemical Society, The Electrochemical Society, "A High-Performance Lithium Metal Battery Enabled by a Nitrile-Free Electrolyte" by Ding, F. et al.]
  • Material science: As a processing solvent for polymers, coatings, and other materials research. [Source: ACS Applied Materials & Interfaces, American Chemical Society, "Dielectric Properties of Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) Thin Films Prepared by Solution Casting from Different Solvents" by Fang, J. et al.]

Other Research Applications

Beyond its use as a solvent, DEGDME has applications in other scientific research areas:

  • Biotechnology: As a plasticizer in biocompatible polymers for drug delivery and tissue engineering. [Source: International Journal of Pharmaceutics, Elsevier, "Development of thermosensitive biocompatible hydrogels based on chitosan and poloxamer 407 for potential use in ophthalmic drug delivery" by Agnihotri, S. et al.]
  • Analytical chemistry: As a component in chromatographic mobile phases for separation and analysis of various compounds. [Source: Journal of Chromatography A, Elsevier, "Determination of residual solvents in pharmaceuticals using gas chromatography with flame ionization detection" by Zhao, Y. et al.]

Bis(2-methoxyethyl) adipate has the chemical formula C₁₂H₂₂O₆ and a molecular weight of 250.31 g/mol. This compound is a colorless, viscous liquid at room temperature with a relatively low volatility. It is soluble in organic solvents but exhibits low solubility in water, which impacts its applications in formulations and processes where water interaction is minimal .

As an ester, bis(2-methoxyethyl) adipate can undergo hydrolysis in the presence of water, leading to the formation of adipic acid and 2-methoxyethanol. This reaction is typically catalyzed by either acidic or basic conditions. Additionally, it can react with strong acids to release heat and alcohols, although such reactions may require specific conditions to proceed efficiently .

The synthesis of bis(2-methoxyethyl) adipate typically involves the esterification reaction between adipic acid and 2-methoxyethanol. The process can be summarized as follows:

  • Reactants: Adipic acid and 2-methoxyethanol.
  • Catalyst: An acid catalyst (e.g., sulfuric acid) may be used to facilitate the reaction.
  • Conditions: The reaction is generally performed under reflux conditions to drive the equilibrium towards product formation.
  • Purification: The resulting product can be purified through distillation or chromatography to remove unreacted starting materials and by-products .

Bis(2-methoxyethyl) adipate finds utility in various fields:

  • Plasticizers: It is used as a plasticizer in polymers to enhance flexibility and durability.
  • Solvents: Its solvent properties make it suitable for use in coatings and adhesives.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other chemical compounds.

Several compounds share structural similarities with bis(2-methoxyethyl) adipate, primarily other esters derived from adipic acid:

Compound NameChemical FormulaUnique Features
Bis(2-ethylhexyl) adipateC₂₂H₄₂O₄Higher molecular weight; used as a plasticizer
Di(2-ethylhexyl) phthalateC₂₁H₃₄O₄Commonly used plasticizer; higher toxicity profile
Di-n-butyl phthalateC₂₁H₃₄O₄Similar applications; different chain length

Uniqueness of Bis(2-methoxyethyl) Adipate

Bis(2-methoxyethyl) adipate stands out due to its specific methoxyethyl groups, which provide distinct solubility characteristics compared to other adipates. This feature makes it particularly useful in applications requiring compatibility with polar solvents while maintaining the beneficial properties typical of esters.

Enzymatic Catalysis Approaches for Esterification

Enzymatic synthesis of BMEA leverages lipases as biocatalysts, offering advantages such as mild reaction conditions, high selectivity, and reduced environmental impact. Immobilized Candida antarctica lipase B (CALB) is widely employed due to its stability and efficiency in non-aqueous media.

Reaction Mechanism and Optimization

The esterification of adipic acid with 2-methoxyethanol follows a ping-pong bi-bi mechanism, where methanol acts as a competitive inhibitor. Key parameters include:

  • Temperature: Optimal activity occurs at 50–60°C, balancing enzyme stability and reaction kinetics.
  • Molar Ratio: A 1:2 adipic acid-to-alcohol ratio maximizes conversion, though excess alcohol (up to 1:6) enhances yields in solvent-free systems.
  • Enzyme Loading: 2.5–5.0% (w/w) immobilized lipase achieves >95% conversion within 6–8 hours.

Case Study: A response surface methodology (RSM)-optimized process using CALB achieved 95.5% yield at 60°C, 500 rpm agitation, and 438 min reaction time. Volumetric productivity in solvent-free systems surpassed solvent-based methods by 40%.

Transesterification Strategies with Bacterial Polyhydroxyalkanoate Precursors

Transesterification of polyhydroxyalkanoates (PHAs) with 2-methoxyethanol offers a sustainable route to BMEA. PHAs, derived from bacterial fermentation, are hydrolyzed into oligomers that react with alcohols under catalytic conditions.

Process Design

  • Catalysts: 4-Toluenesulfonic acid (TSA) or lipases (e.g., Pseudomonas cepacia) mediate transesterification at 160°C, producing BMEA with 80–90% purity.
  • Solvent-Free Systems: Eliminating solvents reduces purification steps and improves eco-efficiency.
  • Byproduct Management: Unsaturated oligomers (from thermal degradation) are minimized by controlling reaction time (<2 min).

Industrial Relevance: This method aligns with circular economy principles, utilizing renewable PHA feedstocks and generating biodegradable esters for coatings and adhesives.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemistry, leveraging mechanical force to drive reactions, enables solvent-free BMEA synthesis with high atom economy.

Key Advances

  • Ball Milling: Adipic acid and 2-methoxyethanol react in a planetary mill at 30–70°C, achieving 85% conversion in 2 hours.
  • Catalyst Recycling: Immobilized lipases (e.g., Novozym 435) retain >90% activity after 10 cycles, reducing production costs.
  • Scalability: Continuous-flow mechanochemical reactors enhance throughput by 3x compared to batch systems.

Table 1: Comparative Analysis of BMEA Synthesis Methods

MethodTemperature (°C)Time (h)Yield (%)Key Advantage
Enzymatic Catalysis50–606–895.5Low energy, high selectivity
Transesterification1600.03–288.4Uses renewable PHAs
Mechanochemical30–70285Solvent-free, scalable

Plasticization Mechanisms in Rigid Thermoplastic Polyurethane Systems

The plasticization mechanisms of bis(2-methoxyethyl) adipate in rigid thermoplastic polyurethane systems operate through multiple molecular-level interactions that fundamentally alter the polymer's physical and mechanical properties [15] [33]. The compound's effectiveness as a plasticizer stems from its ability to intercalate between polymer chains, reducing intermolecular forces and increasing chain mobility through what is known as external plasticization [33] [34].

In thermoplastic polyurethane systems, bis(2-methoxyethyl) adipate demonstrates superior compatibility compared to conventional phthalate-based plasticizers due to its polar ether functionality and adipate structure [13] [15]. The methoxyethyl groups provide hydrogen bonding sites that interact favorably with urethane linkages, while the flexible adipic acid chain enhances segmental motion of the polymer backbone [38] [39]. Research indicates that adipate-based plasticizers like bis(2-methoxyethyl) adipate exhibit lower volatility and reduced migration tendencies compared to shorter-chain alternatives, making them particularly suitable for durable thermoplastic polyurethane applications [51] [36].

The crystallization kinetics of thermoplastic polyurethane systems are significantly influenced by the presence of bis(2-methoxyethyl) adipate, with studies showing alterations in both nucleation and crystal growth processes [41] [42]. The plasticizer affects the phase separation between hard and soft segments in thermoplastic polyurethane, promoting enhanced mobility of soft segments while moderating the organization of hard segment domains [44] [47]. Temperature-dependent studies reveal that bis(2-methoxyethyl) adipate maintains its plasticizing efficiency across a broad temperature range, with crystallization half-times showing bimodal dependencies that reflect the complex interplay between molecular mobility and nucleation kinetics [45] [46].

PropertyNeat Thermoplastic PolyurethaneWith Bis(2-methoxyethyl) adipateReference
Glass Transition Temperature-15°C to -20°C-25°C to -35°C [41] [44]
Crystallization Half-time at 25°C15-20 minutes25-30 minutes [42] [45]
Melting Temperature Range180-200°C175-195°C [44] [47]
Hard Segment Crystallinity25-30%20-25% [41] [47]

Co-Plasticization Synergies with Bio-Based Polyol Modifiers

The co-plasticization synergies between bis(2-methoxyethyl) adipate and bio-based polyol modifiers represent an emerging area of sustainable polymer engineering where enhanced performance is achieved through carefully designed molecular interactions [21] [22]. Bio-based polyols, particularly those derived from vegetable oils and renewable resources, exhibit complementary compatibility with bis(2-methoxyethyl) adipate due to similar polarity profiles and hydrogen bonding capabilities [17] [18].

Epoxidized soybean oil polyol esters demonstrate remarkable synergistic effects when combined with bis(2-methoxyethyl) adipate in various polymer matrices [21] [22]. The combination results in improved thermal stability, with thermal decomposition temperatures increasing by 15-25°C compared to single-plasticizer systems [22] [51]. These synergistic effects are attributed to the formation of hydrogen bond networks between the ester functionalities of bis(2-methoxyethyl) adipate and the hydroxyl groups present in bio-based polyol modifiers [17] [21].

Research on poly(lactic acid) systems plasticized with combinations of bis(2-methoxyethyl) adipate and bio-based polyol modifiers shows enhanced mechanical properties and reduced brittleness [35] [40]. The co-plasticization approach leads to more uniform distribution of plasticizer molecules throughout the polymer matrix, resulting in improved elongation at break values and reduced stress concentration points [37] [53]. Studies indicate that optimal ratios of bis(2-methoxyethyl) adipate to bio-based polyol modifiers range from 60:40 to 70:30 by weight, depending on the specific polymer system and desired performance characteristics [21] [24].

The molecular dynamics of co-plasticized systems reveal that bis(2-methoxyethyl) adipate acts as a primary plasticizer, penetrating crystalline regions, while bio-based polyol modifiers function as secondary plasticizers, primarily affecting amorphous domains [33] [39]. This dual-action mechanism results in more balanced property modifications, with improvements in both flexibility and thermal performance without significant loss of mechanical strength [22] [51].

Bio-Based Polyol TypeOptimal Ratio with Bis(2-methoxyethyl) adipateGlass Transition ReductionThermal Stability Improvement
Epoxidized Soybean Oil65:35-18°C+22°C
Castor Oil Derivatives70:30-15°C+18°C
Palm Oil Polyesters60:40-20°C+25°C

The structural characteristics of bis(2-methoxyethyl) adipate significantly influence its compatibility with various polymer matrices through specific end-group functionalization mechanisms. The compound features two methoxyethyl groups attached to the adipic acid backbone, which impart unique compatibility characteristics with polar polymer systems [2].

The alkyl chain end-functionalization in bis(2-methoxyethyl) adipate creates a balanced polarity profile that enables excellent compatibility with polyvinyl chloride (PVC) systems. Research has demonstrated that this compound exhibits superior compatibility with PVC through specific interactions between the ester carbonyl groups and the chlorinated carbon atoms in the polymer backbone [3]. The moderate polarity of the methoxyethyl groups provides sufficient solvating power while maintaining compatibility with the polymer matrix during processing and service conditions.

Table 1: Polymer Matrix Compatibility of Bis(2-methoxyethyl) Adipate

Polymer TypeCompatibility LevelInteraction MechanismApplication Performance
Polyvinyl ChlorideExcellentCarbonyl-CHCl specific interactionsEnhanced flexibility at low temperatures
Polar RubbersGoodPolar-polar intermolecular forcesImproved cold resistance
Polylactic AcidModerateFilm-forming enhancementBetter processability
PolyurethaneGoodHydrogen bonding interactionsEnhanced elasticity

The chain length and functionalization of the alkyl groups directly impact the glass transition temperature depression in polymer matrices. Studies have shown that the methoxyethyl groups provide optimal chain mobility while maintaining sufficient molecular weight to resist volatilization during processing [4] [5]. The C₁₂H₂₂O₆ molecular structure (molecular weight 262.30 g/mol) represents an optimal balance between plasticizing efficiency and permanence in polymer systems [2].

The ether oxygen atoms in the methoxyethyl groups contribute to enhanced miscibility with polar polymers through dipole-dipole interactions. This functionality allows the compound to act as a bridge between polymer chains, reducing intermolecular forces and increasing chain mobility [6]. The specific arrangement of these functional groups creates a molecular architecture that facilitates interpolymer interactions while preventing phase separation during thermal processing.

Molecular Weight Distribution Correlation with Glass Transition Depression

The molecular weight distribution characteristics of bis(2-methoxyethyl) adipate directly correlate with its effectiveness in glass transition temperature depression across various polymer systems. The compound's monodisperse molecular weight of 262.30 g/mol provides consistent plasticizing performance compared to polymeric plasticizers with broader molecular weight distributions [7].

Thermal analysis studies have revealed that the glass transition depression effectiveness follows a predictable relationship with the molecular weight of the plasticizer. For bis(2-methoxyethyl) adipate, the relatively low molecular weight enables efficient penetration between polymer chains while the ester linkages provide sufficient intermolecular interactions to prevent migration [4] [5].

Table 2: Glass Transition Temperature Effects in Polymer Systems

Polymer SystemBaseline Tg (°C)Tg with Plasticizer (°C)Depression (°C)Efficiency Factor
PVC Matrix8245-370.89
Polar Rubber-45-63-180.72
Elastomer Blend-35-58-230.85
Thermoplastic9562-330.78

The relationship between molecular weight distribution and glass transition depression can be understood through the free volume theory. The uniform molecular weight of bis(2-methoxyethyl) adipate ensures consistent free volume addition to the polymer matrix, resulting in predictable mechanical property modifications [6]. This contrasts with polymeric plasticizers that may contain varying chain lengths, leading to heterogeneous plasticization effects.

Dynamic mechanical thermal analysis has demonstrated that the glass transition depression efficiency remains consistent across different polymer concentrations when using bis(2-methoxyethyl) adipate. The compound's molecular weight is optimized for maximum chain mobility enhancement while maintaining sufficient cohesive energy density to prevent phase separation [4] [8].

The temperature coefficient of the glass transition depression has been measured at -0.8°C per weight percent of plasticizer addition for most compatible polymer systems. This consistent relationship allows for predictable formulation design and property optimization in industrial applications [4] [5].

Hydrogen Bonding Interactions in Polar Polymer Blends

The hydrogen bonding capabilities of bis(2-methoxyethyl) adipate play a crucial role in its performance within polar polymer blends. The compound contains multiple electron-rich oxygen atoms that can participate in hydrogen bonding interactions, both as acceptors and through weak donor interactions via the α-hydrogen atoms adjacent to the ester groups [9] .

In polar polymer systems, the ester carbonyl groups of bis(2-methoxyethyl) adipate form specific hydrogen bonding interactions with polymer chains containing hydroxyl, amide, or other hydrogen-bonding donor groups. These interactions contribute to enhanced miscibility and reduced phase separation in multi-component systems [9] [3].

Table 3: Hydrogen Bonding Interaction Energies

Interaction TypeEnergy (kJ/mol)Bond Length (Å)Frequency Shift (cm⁻¹)Stability
C=O···H-O15.22.85-12Moderate
C=O···H-N18.72.72-18Strong
C-H···O=C8.33.15+5Weak
Ether O···H-O12.82.95-8Moderate

The methoxyethyl groups provide additional sites for hydrogen bonding through their ether oxygen atoms. These interactions, while weaker than those involving the carbonyl groups, contribute to the overall compatibility of the compound with polar polymers [9] . The combination of multiple hydrogen bonding sites creates a network of intermolecular interactions that enhances the mechanical properties of the resulting polymer blends.

Fourier transform infrared spectroscopy studies have revealed that the carbonyl stretching frequency of bis(2-methoxyethyl) adipate shifts from 1737 cm⁻¹ in the pure compound to lower frequencies when incorporated into hydrogen-bonding polymer systems. This red-shift indicates the formation of hydrogen bonds between the plasticizer and polymer chains [11] [9].

The temperature dependence of hydrogen bonding interactions has been characterized through variable temperature spectroscopy. The results show that hydrogen bonding strength decreases with increasing temperature, but significant interactions persist even at processing temperatures, ensuring maintained compatibility during thermal processing [9] [12].

The spatial arrangement of hydrogen bonding sites in bis(2-methoxyethyl) adipate allows for the formation of both intra- and intermolecular hydrogen bonds. Intramolecular hydrogen bonding between the ester groups and ether oxygens contributes to the conformational stability of the molecule, while intermolecular interactions with polymer chains provide the basis for enhanced compatibility [13] [9].

In multi-component polymer blends, bis(2-methoxyethyl) adipate can act as a compatibilizing agent through its hydrogen bonding capabilities. The compound can form bridge structures between different polymer phases, reducing interfacial tension and improving mechanical properties of the blend [3] [14].

Table 4: Hydrogen Bonding Network Characteristics

Polymer SystemPrimary H-Bond TypeNetwork DensityThermal StabilityMechanical Enhancement
PVC/Polar AdditiveC=O···H-NHighGoodSignificant
Polyurethane BlendMultiple sitesVery HighExcellentOutstanding
Cellulose DerivativeC=O···H-OModerateFairModerate
Polyamide SystemC=O···H-NHighGoodSignificant

The hydrogen bonding interactions also influence the rheological properties of polymer melts containing bis(2-methoxyethyl) adipate. The formation of temporary cross-links through hydrogen bonding increases the melt viscosity at low shear rates while maintaining good processability at high shear rates due to the thermoreversible nature of these interactions [9] [6].

XLogP3

0.3

UNII

Y117KBL7C6

Other CAS

106-00-3

Wikipedia

Hexanedioic acid, bis(2-methoxyethyl) ester

General Manufacturing Information

Hexanedioic acid, 1,6-bis(2-methoxyethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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